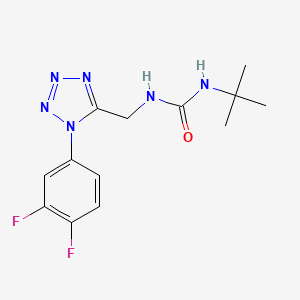
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a chemical compound with a CAS number of 941965-06-6 . It is an organofluorine compound, which means it contains at least one carbon-fluorine bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” include its molecular weight, which is 228.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass is 228.10741940 g/mol .Aplicaciones Científicas De Investigación
Reactions and Chemical Properties
Research into the reactions and chemical properties of compounds related to 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, such as ureas and their derivatives, provides insights into their potential applications in synthesizing new materials and molecules. For instance, the study by Uhl et al. (1998) explores the reactions of digallane and diindane compounds with protic reagents, highlighting mechanisms that could be relevant for understanding the reactivity of structurally similar compounds in various conditions, including those involving urea derivatives Uhl, Graupner, Hahn, Spies, & Frank, 1998.
Cyclodextrin Complexation and Molecular Devices
The research on cyclodextrin complexation with stilbene derivatives by Lock et al. (2004) involves urea-linked cyclodextrin structures, demonstrating how these complexes can undergo photoisomerization and form molecular devices. This study underscores the potential of urea derivatives in constructing complex molecular systems with applications in nanotechnology and molecular electronics Lock, May, Clements, Lincoln, & Easton, 2004.
Lithiation and Synthesis Applications
Smith, El‐Hiti, & Shukla (1999) explore the lithiation of N′-aryl-N,N-dimethylureas, demonstrating diverse courses of reactions based on the substituent in the aryl ring. This work is significant for synthetic chemistry, providing methods for generating 2-substituted derivatives, which could be applied in developing new pharmaceuticals and materials Smith, El‐Hiti, & Shukla, 1999.
Pharmacological Characterization
The compound UR-7280, closely related to the chemical structure , is studied for its role as an angiotensin AT1-selective receptor antagonist, indicating the relevance of such structures in medicinal chemistry and pharmacology Arriba, Gómez-Casajús, Cavalcanti, Almansa, García-Rafanell, & Forn, 1996.
CO2 and N2O Fixation
Theuergarten et al. (2014) focus on the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes, showcasing the environmental applications of urea derivatives in capturing greenhouse gases and potentially mitigating climate change impacts Theuergarten, Bannenberg, Walter, Holschumacher, Freytag, Daniliuc, Jones, & Tamm, 2014.
Propiedades
IUPAC Name |
1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESVLVADMWCOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

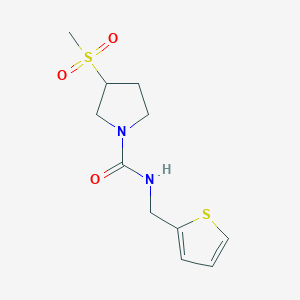
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)
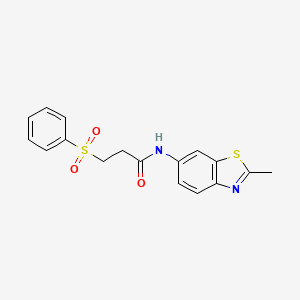
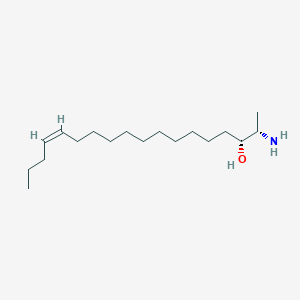
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)
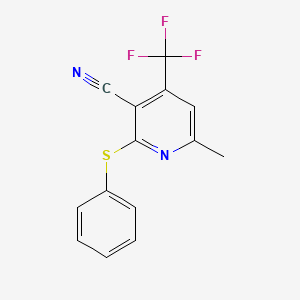
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)